

# Triclabendazole sulfoxide benzimidazole class anthelmintic

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## Compound Focus: Triclabendazole sulfoxide

CAS No.: 100648-13-3

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## Drug Profile and Pharmacokinetics

**Triclabendazole sulfoxide** is the primary active metabolite of the anthelmintic drug Triclabendazole. It is a benzimidazole derivative effective against trematode parasites like *Fasciola hepatica* [1].

Table 1: Pharmacological and Chemical Profile of Triclabendazole Sulfoxide

Property	Description
Chemical Formula	$C_{14}H_9Cl_3N_2O_2S$ [2]
Molecular Weight	375.66 g/mol [2]
Melting Point	190–194 °C [2]
Solubility	Soluble in ethanol, acetone; water-insoluble [2]
Primary Target	<i>Fasciola hepatica</i> $\beta$ -tubulin, disrupting microtubule polymerization [1].
Key Metabolites	Formed from parent drug Triclabendazole; further metabolized to Triclabendazole sulfone (inactive) [3] [1].

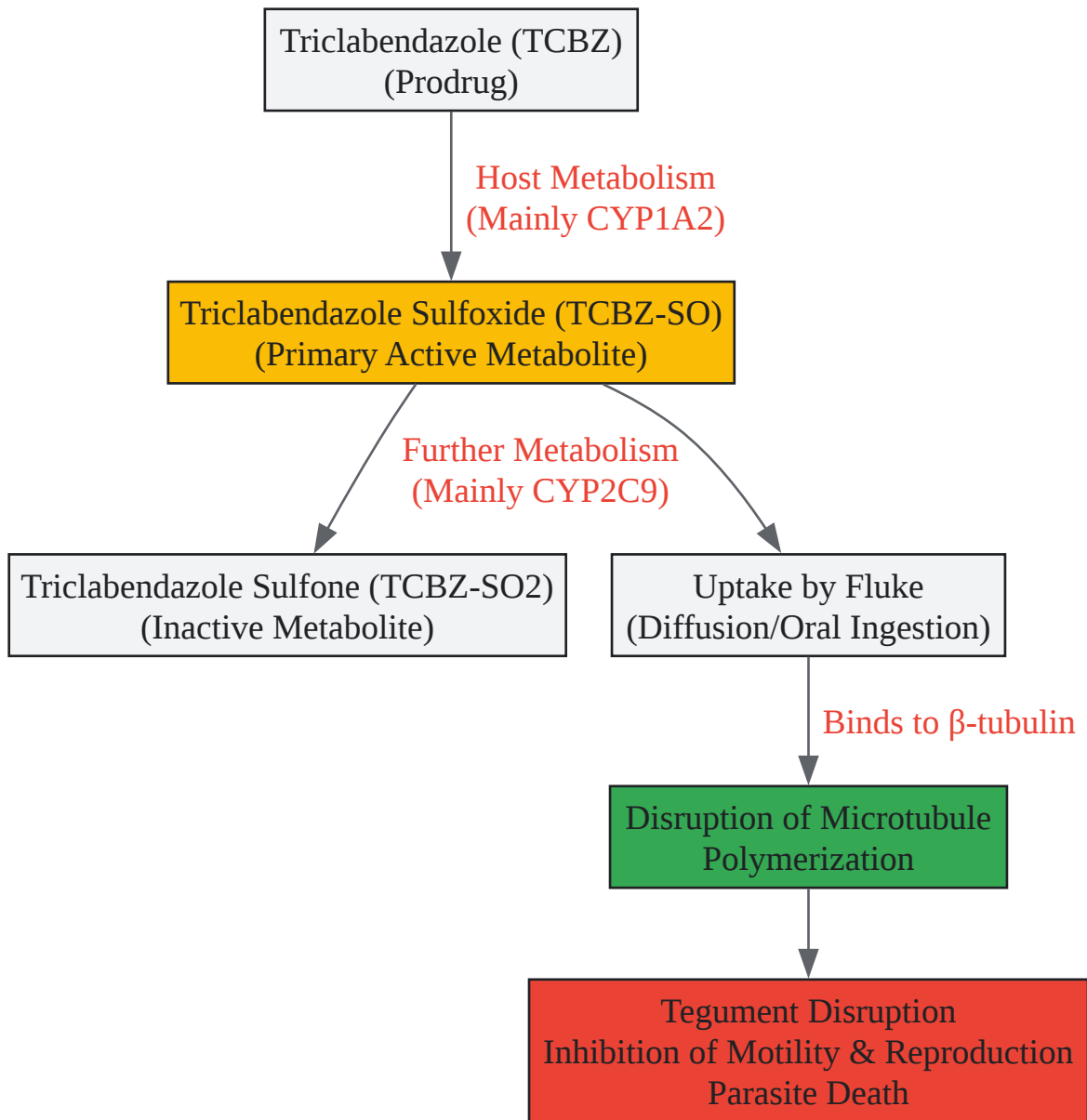
Property	Description
Protein Binding	High (>98%) in human plasma [3].
Elimination Half-life	~14 hours (sulfoxide metabolite) [3].

**Table 2: Key Pharmacokinetic Parameters of Triclabendazole and its Metabolites** *Data based on a single 10 mg/kg oral dose of Triclabendazole administered with a high-fat meal to patients with fascioliasis [3]*

Compound	C <sub>max</sub> (μmol/L)	AUC (μmol·h/L)	T <sub>max</sub> (hours)	Half-life (hours)
Triclabendazole	1.16	5.72	3-4	~8
Triclabendazole Sulfoxide	38.6	386	3-4	~14
Triclabendazole Sulfone	2.29	30.5	Not specified	~11

## Mechanism of Action and Experimental Insights

The efficacy of **Triclabendazole sulfoxide** involves specific binding to parasite structures and a potential resistance mechanism related to its metabolism.



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Figure 1: Proposed Metabolic Activation and Mechanism of Action of **Triclabendazole Sulfoxide** in *Fasciola hepatica* [3] [1] [4]

## Key Experimental Findings on Drug Resistance

A 2004 comparative study investigated the metabolism of **Triclabendazole sulfoxide** in susceptible and resistant flukes [5].

- **Objective:** To determine if resistant *Fasciola hepatica* metabolize **Triclabendazole sulfoxide** differently than susceptible flukes.
- **Methodology:** Adult susceptible and resistant flukes were treated with **Triclabendazole sulfoxide** *in vitro*. Drug metabolism was monitored using High-Performance Liquid Chromatography (HPLC) to quantify the conversion of **Triclabendazole sulfoxide** to Triclabendazole sulfone [5].
- **Key Result:** Resistant flukes converted **Triclabendazole sulfoxide** to the inactive sulfone metabolite at a rate **20.29% higher** on average than susceptible flukes [5]. This suggests enhanced metabolic inactivation is a mechanism of resistance.

A 2020 study provided evidence for another potential resistance mechanism, finding that flukes exposed to Triclabendazole and its metabolites released at least **five times higher concentrations of extracellular vesicles (EVs)** compared to controls. These EVs contained sequestered Triclabendazole and **Triclabendazole sulfoxide**, suggesting a role in removing the active drugs from the parasite's microenvironment [4].

## Synthesis and Veterinary Application

A Chinese patent describes a synthesis method using 1,2,3-trichlorobenzene as a starting material to avoid expensive 2,3-dichlorophenol. The process involves condensation, hydrogenation, ring closure, methylation, and final oxidation to yield **Triclabendazole sulfoxide** with high purity [2].

In veterinary practice, **Triclabendazole sulfoxide** is administered orally. A recommended dose is 12 mg per kg of body weight for cattle, sheep, and goats [2]. A 2022 clinical trial in cattle confirmed that a single dose of Triclabendazole (12 mg/kg) resulted in **95.4% of cattle ceasing egg shedding** at day 21 post-treatment, with an egg reduction rate of 99.8%, significantly outperforming albendazole [6].

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## References

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